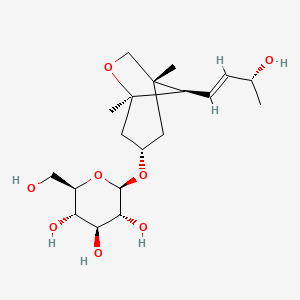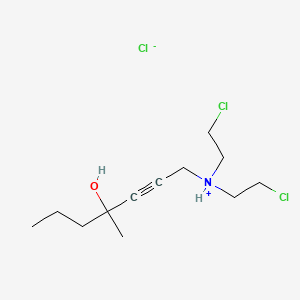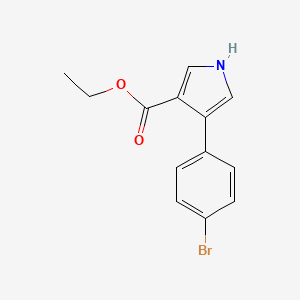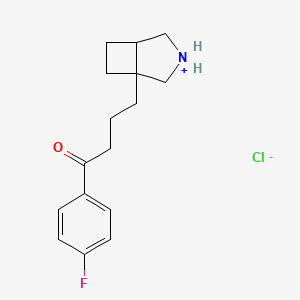
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Azoniabicyclo[320]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride is a synthetic organic compound that features a unique bicyclic structure combined with a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic structure.
Reduction: Reduction reactions can be used to modify the ketone group in the compound.
Substitution: The fluorophenyl group can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
Oxidation Products: Oxidized derivatives of the bicyclic structure.
Reduction Products: Alcohols or other reduced forms of the ketone group.
Substitution Products: Functionalized derivatives with various substituents on the fluorophenyl group.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst precursor in organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology
Biochemical Studies: The compound can be used to study biochemical pathways and interactions due to its structural features.
Medicine
Drug Development:
Industry
Polymer Science: The compound can be used in the synthesis of polymers with unique properties.
Mécanisme D'action
The mechanism of action of 4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-phenylbutan-1-onechloride: Similar structure but without the fluorine atom.
4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-chlorophenyl)butan-1-onechloride: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Numéro CAS |
15997-79-2 |
|---|---|
Formule moléculaire |
C16H21ClFNO |
Poids moléculaire |
297.79 g/mol |
Nom IUPAC |
4-(3-azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C16H20FNO.ClH/c17-14-5-3-12(4-6-14)15(19)2-1-8-16-9-7-13(16)10-18-11-16;/h3-6,13,18H,1-2,7-11H2;1H |
Clé InChI |
NTXDDWTVOSOTGF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1C[NH2+]C2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


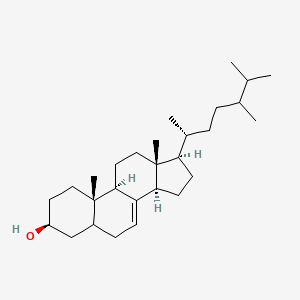
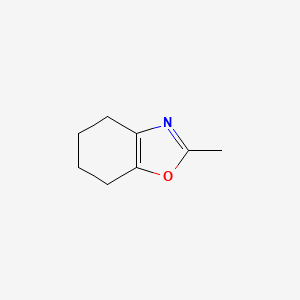
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
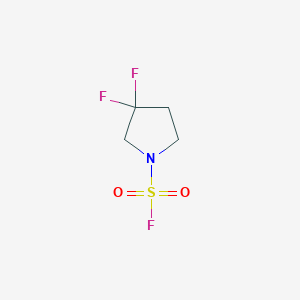
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
